molecular formula C15H13N3O3S B4978236 2-[(4-methoxy-3-nitrobenzyl)thio]-1H-benzimidazole

2-[(4-methoxy-3-nitrobenzyl)thio]-1H-benzimidazole

Cat. No. B4978236
M. Wt: 315.3 g/mol
InChI Key: QOOFKYKLZIBUCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-methoxy-3-nitrobenzyl)thio]-1H-benzimidazole is a compound that has been extensively studied for its potential use in scientific research. It is a benzimidazole derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 2-[(4-methoxy-3-nitrobenzyl)thio]-1H-benzimidazole is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cell growth and proliferation. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-[(4-methoxy-3-nitrobenzyl)thio]-1H-benzimidazole has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, as mentioned above, but it has also been shown to have anti-inflammatory and antioxidant properties. Additionally, it has been shown to have a protective effect on the liver and to improve insulin sensitivity.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(4-methoxy-3-nitrobenzyl)thio]-1H-benzimidazole in lab experiments include its potential as an anti-cancer agent and its various biochemical and physiological effects. However, its mechanism of action is not fully understood, and more research is needed to fully explore its potential uses.

Future Directions

There are many potential future directions for research on 2-[(4-methoxy-3-nitrobenzyl)thio]-1H-benzimidazole. One area of interest is its potential as an anti-cancer agent, and further studies could explore its effectiveness against different types of cancer. Additionally, its anti-inflammatory and antioxidant properties could be investigated for potential use in treating other diseases, such as cardiovascular disease. Finally, its protective effect on the liver and its potential to improve insulin sensitivity could make it a promising candidate for further research in the field of metabolic disorders.

Synthesis Methods

The synthesis of 2-[(4-methoxy-3-nitrobenzyl)thio]-1H-benzimidazole involves the reaction of 4-methoxy-3-nitrobenzyl chloride with thiourea in the presence of a base. The resulting product is then treated with a strong acid to yield the final compound.

Scientific Research Applications

2-[(4-methoxy-3-nitrobenzyl)thio]-1H-benzimidazole has been used in a variety of scientific research applications, including studies of its potential as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further investigation.

properties

IUPAC Name

2-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-21-14-7-6-10(8-13(14)18(19)20)9-22-15-16-11-4-2-3-5-12(11)17-15/h2-8H,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOOFKYKLZIBUCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CSC2=NC3=CC=CC=C3N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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